molecular formula C19H14ClN3O B5004892 3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide

3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide

Cat. No.: B5004892
M. Wt: 335.8 g/mol
InChI Key: BVHXJXQDOFAUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide is a useful research compound. Its molecular formula is C19H14ClN3O and its molecular weight is 335.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.0825398 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Mitosis Inhibition in Plant Cells : The compound N-(1,1-dimethylpropynyl)-3-chlorobenzamide, a relative of 3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide, is a potent inhibitor of mitosis in plant cells. It shows selective inhibition at a concentration of 0.1 μM, affecting seedlings of different species without impacting mitochondria or chloroplast activities (Merlin et al., 1987).

  • One-Pot Synthesis in Organic Chemistry : A related compound, N-(2-Chloro-phenyl)-2-halo-benzamides, is used in a one-pot synthesis process to create 2-arylbenzoxazole derivatives. This process involves copper-catalyzed intermolecular C–N/intramolecular C–O couplings with primary amines, showcasing its utility in organic synthetic processes (Miao et al., 2015).

  • Anti-Tubercular Activity : Derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, similar in structure to this compound, have been synthesized and tested for anti-tubercular activity against Mycobacterium tuberculosis. These compounds have shown promising activity with low cytotoxicity, making them potential leads in anti-tubercular drug discovery (Nimbalkar et al., 2018).

  • Electronic and Dielectric Properties : Research on chlorinated phenyl benzamides, including variants of this compound, has revealed insights into their electronic and dielectric properties. These studies are crucial for applications in semiconducting materials and photonic band gap materials (Sreepad, 2016).

  • Anti-Inflammatory Activity : Compounds structurally related to this compound have been synthesized and tested for their anti-inflammatory effects. These studies are significant for the development of new anti-inflammatory drugs (Sharma et al., 2013).

  • Mosquito Development Inhibition : Some benzamide derivatives, including those similar to this compound, have shown potent effects in inhibiting mosquito development. These findings are vital for mosquito control strategies (Schaefer et al., 1978).

Properties

IUPAC Name

3-chloro-N-(4-phenyldiazenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c20-15-6-4-5-14(13-15)19(24)21-16-9-11-18(12-10-16)23-22-17-7-2-1-3-8-17/h1-13H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHXJXQDOFAUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501037825
Record name Benzamide, 3-chloro-N-[4-[(1E)-2-phenyldiazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1164544-60-8
Record name Benzamide, 3-chloro-N-[4-[(1E)-2-phenyldiazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.